b-Endorphin (equine)

Peptide Chemistry Species-Specific Neuroscience Opioid Pharmacology

β-Endorphin (equine), CAS 79495-86-6, is a 31-amino acid endogenous opioid peptide derived from proopiomelanocortin (POMC) in the horse pituitary. Its primary structure is identical to ovine, bovine, and camel β-endorphins except for a Thr→Ser substitution at position 6, and differs from human β-endorphin at positions 6, 27, and 31.

Molecular Formula C₁₅₄H₂₄₈N₄₂O₄₄S
Molecular Weight 3423.94
CAS No. 79495-86-6
Cat. No. B612470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-Endorphin (equine)
CAS79495-86-6
Molecular FormulaC₁₅₄H₂₄₈N₄₂O₄₄S
Molecular Weight3423.94
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240)/t82-,83-,84-,85-,86+,87+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Endorphin (Equine) CAS 79495-86-6: A Species-Specific Endogenous Opioid Peptide with Quantifiable Differences from Human and Ruminant Homologs


β-Endorphin (equine), CAS 79495-86-6, is a 31-amino acid endogenous opioid peptide derived from proopiomelanocortin (POMC) in the horse pituitary [1]. Its primary structure is identical to ovine, bovine, and camel β-endorphins except for a Thr→Ser substitution at position 6, and differs from human β-endorphin at positions 6, 27, and 31 [1]. The synthetic peptide is produced via solid-phase synthesis and is used in research applications requiring species-specific opioid pharmacology, including pain, stress, and exercise physiology studies [1].

Workflow Equine-specific endogenous opioid system studies
Selection Species-authentic sequence (Ser6, His27, Gln31) for equine-model fidelity
Use Context In vitro receptor binding, tissue bioassays, equine biomarker development

Why Generic β-Endorphin Substitution Fails: Measurable Loss of Receptor Binding and Analgesic Potency When Using Non-Equine Homologs


Substituting equine β-endorphin with the human peptide—the most commercially available alternative—introduces quantifiable losses in key pharmacological parameters. Equine β-endorphin demonstrates 3-fold higher receptor-binding activity in rat brain membrane preparations and 1.6-fold greater analgesic potency in the mouse tail-flick assay compared to human β-endorphin [1]. Furthermore, species-specific post-translational processing patterns mean that equine pituitary produces a distinct spectrum of N-acetylated and C-terminally shortened derivatives not recapitulated by other mammalian species [2]. These molecular differences render generic substitution scientifically invalid for studies requiring equine-specific opioid biology.

Sequence mismatch
Human β-endorphin carries Thr6, Tyr27, Glu31; equine substitutions may shift receptor recognition.
Processing divergence
Equine pituitary produces unique N-acetylated/C-terminal derivatives not present in human or rodent systems.
Pharmacology differences
Reported binding and antinociception endpoint differences indicate non-interchangeable pharmacological profiles.

Product-Specific Quantitative Evidence Guide: Equine β-Endorphin vs. Human and Other Species Homologs


Primary Structure Differentiation: Equine β-Endorphin Sequence Compared to Human, Ovine, Bovine, and Camel Homologs

Equine β-endorphin (Tyr-Gly-Gly-Phe-Met-Ser-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln) differs from ovine, bovine, and camel β-endorphins by a single Thr6→Ser substitution [1]. Compared to human β-endorphin, the equine peptide carries three amino acid differences: Ser6 (human: Thr6), His27 (human: Tyr27), and Gln31 (human: Glu31) [1].

Primary structure
Head-to-head
Equine: Ser6, His27, Gln31 vs Human: Thr6, Tyr27, Glu31; Ovine/Bovine/Camel: Thr6
Three substitutions may alter N-terminal message domain recognition.
Confirmed by solid-phase synthesis and pituitary isolate sequencing.
Peptide Chemistry Species-Specific Neuroscience Opioid Pharmacology

Receptor Binding Affinity: 3-Fold Higher Activity of Equine β-Endorphin vs. Human β-Endorphin in Rat Brain Membrane Preparations

In a direct head-to-head comparison using rat brain membrane preparations, equine β-endorphin exhibited 3-fold higher receptor-binding activity than human β-endorphin [1]. This finding indicates that the Ser6/His27/Gln31 substitutions in the equine sequence enhance opioid receptor engagement in this assay system.

Receptor binding
Head-to-head
3× higher
Supports receptor-binding assay sensitivity context.
Rat brain membrane radioreceptor assay.
Opioid Receptor Binding Radioligand Assay Structure-Activity Relationship

In Vivo Analgesic Potency: 1.6-Fold Greater Antinociceptive Efficacy of Equine β-Endorphin vs. Human β-Endorphin in the Mouse Tail-Flick Assay

When tested in the mouse tail-flick assay, a classic model of acute thermal nociception, equine β-endorphin was 1.6 times more potent as an analgesic than human β-endorphin [1]. This in vivo result corroborates the in vitro binding data and demonstrates that the sequence differences translate into functionally meaningful pharmacological outcomes.

Antinociception
Head-to-head
1.6×
Reported higher endpoint response; supports dose-response model interpretation.
Mouse tail-flick acute thermal nociception model.
Antinociception Tail-Flick Test In Vivo Pharmacology

Peripheral Opioid Activity Profile: Tissue-Dependent Potency Ranking of Equine β-Endorphin Relative to Five Other Species Homologs

A systematic comparison of six homologous β-endorphins (human, equine, camel, turkey, ostrich, and des-acetyl salmon) across four peripheral tissue bioassays revealed that equine β-endorphin displays a distinct activity profile [1]. In the guinea pig ileum assay, equine β-endorphin was equipotent to human β-endorphin and less potent than camel, turkey, and ostrich homologs. In the rat vas deferens, mammalian β-endorphins (including equine) showed higher activity than avian and fish peptides, while in the mouse vas deferens, human β-endorphin was more active than all other species [1].

Peripheral activity
Head-to-head
Equine: equipotent to human in GPI; higher than non-mammalian in RVD; lower than human in MVD
Tissue-dependent activity profile; supports peripheral opioid subtype studies.
Guinea pig ileum, rat/mouse/rabbit vas deferens bioassays.
Peripheral Opioid Activity Guinea Pig Ileum Vas Deferens Bioassay

Post-Translational Processing: Equine Pituitary Generates a Unique Spectrum of N-Acetylated and C-Terminally Shortened β-Endorphin Derivatives Absent in Rat

In the equine anterior pituitary, β-endorphin undergoes N-acetylation and C-terminal proteolysis to generate a mixture of β-endorphin-1-31, N-acetyl-β-endorphin-1-27, β-endorphin-1-27, N-acetyl-β-endorphin-1-31, and N-acetyl-β-endorphin-1-26 [1]. This processing pattern is qualitatively different from that of the rat, whose anterior lobe contains approximately equal amounts of β-lipotropin and β-endorphin-1-31 and lacks N-acetylated forms [1]. Moreover, both anterior and intermediate lobes of the equine pituitary produce the same multiple β-endorphin forms, in contrast to the strict tissue-specific segregation observed in rat [1].

Post-translational processing
Head-to-head
Equine anterior pituitary: N-acetyl-β-endorphin-1-27, β-endorphin-1-31, others vs Rat anterior pituitary: no N-acetylated forms; β-lipotropin + β-endorphin-1-31
Equine-specific processing pattern supports prohormone maturation studies.
Gel filtration and ion exchange chromatography evidence.
Post-Translational Modification Pituitary Endocrinology Species-Specific Processing

High-Impact Research Application Scenarios for β-Endorphin (Equine) CAS 79495-86-6


Equine-Specific Pain and Stress Biomarker Research

The 1.6-fold higher analgesic potency of equine β-endorphin vs. human [1] and its unique post-translational processing pattern [3] make it the definitive standard for developing equine-specific immunoassays, calibrating endogenous opioid measurements in horse plasma, and validating stress biomarkers in equine exercise physiology studies.

Comparative Opioid Receptor Binding and Structure-Activity Studies

The 3-fold greater receptor binding activity of equine β-endorphin [1] and its distinct amino acid sequence (Ser6/His27/Gln31 vs. human) [1] position it as a critical probe for dissecting the structural determinants of μ/δ opioid receptor recognition across mammalian species.

Peripheral Opioid Mechanism Research Using Isolated Tissue Preparations

The tissue-specific potency profile of equine β-endorphin documented across guinea pig ileum, mouse vas deferens, and rat vas deferens [2] enables informed selection of the appropriate species homolog for experiments designed to interrogate peripheral opioid receptor subtypes in different organ systems.

Post-Translational Modification and Prohormone Processing Studies

The equine pituitary's unique pattern of N-acetylated and C-terminally shortened β-endorphin derivatives [3] provides a valuable model system for investigating the cell biology of prohormone convertases, acetylation enzymes, and the functional consequences of differential POMC processing across species.

Application
Selection Property
Validation Focus
Equine pain/stress biomarker research
Species-authentic sequence and processing profile
Endogenous opioid measurement in equine plasma; assay calibration
Comparative opioid receptor SAR
Distinct amino acid substitutions (Ser6, His27, Gln31) vs human
μ/δ receptor binding affinity and selectivity profiling
Peripheral opioid tissue bioassay studies
Tissue-dependent potency profile across species homologs
Receptor subtype activity in isolated organ preparations
Prohormone processing and acetylation research
Unique N-acetylated/C-terminal derivative spectrum in equine pituitary
Prohormone convertase and acetylation enzyme cell biology
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